molecular formula C10H10Cl2O3S B1488629 5-Chloro-2-(cyclopropylmethoxy)benzene-1-sulfonyl chloride CAS No. 1248472-51-6

5-Chloro-2-(cyclopropylmethoxy)benzene-1-sulfonyl chloride

Cat. No.: B1488629
CAS No.: 1248472-51-6
M. Wt: 281.15 g/mol
InChI Key: NGDHGWUESHPVFZ-UHFFFAOYSA-N
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Description

5-Chloro-2-(cyclopropylmethoxy)benzene-1-sulfonyl chloride is a chemical compound characterized by a benzene ring substituted with a chlorine atom, a cyclopropylmethoxy group, and a sulfonyl chloride group. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

  • Direct Chlorination: Starting with 2-(cyclopropylmethoxy)benzene, the compound undergoes chlorination to introduce the chlorine atom at the 5-position.

  • Sulfonylation: The chlorinated benzene derivative is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group.

Industrial Production Methods: In an industrial setting, the compound is typically produced through a multi-step synthesis involving the chlorination of the starting material followed by sulfonylation. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-(cyclopropylmethoxy)benzene-1-sulfonyl chloride can undergo various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives such as sulfonic acids.

  • Reduction: Reduction reactions can lead to the formation of corresponding sulfonamides.

  • Substitution: Nucleophilic substitution reactions can occur at the sulfonyl chloride group, leading to the formation of various sulfonate esters.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Nucleophiles such as alcohols and amines are used in substitution reactions, often in the presence of a base.

Major Products Formed:

  • Sulfonic Acids: Resulting from oxidation reactions.

  • Sulfonamides: Resulting from reduction reactions.

  • Sulfonate Esters: Resulting from substitution reactions.

Scientific Research Applications

5-Chloro-2-(cyclopropylmethoxy)benzene-1-sulfonyl chloride is used in various scientific research applications, including:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound is used in biochemical studies to investigate enzyme inhibition and protein interactions.

  • Medicine: It is explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

  • Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-Chloro-2-(cyclopropylmethoxy)benzene-1-sulfonyl chloride exerts its effects involves its interaction with molecular targets and pathways. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonate esters or sulfonamides. These interactions can modulate biological processes and are the basis for its use in biochemical and pharmaceutical research.

Comparison with Similar Compounds

  • 5-Chloro-2-(cyclopropylmethoxy)pyridine-3-boronic acid

  • [5-chloro-2-(cyclopropylmethoxy)phenyl]methanol

Uniqueness: 5-Chloro-2-(cyclopropylmethoxy)benzene-1-sulfonyl chloride is unique due to its sulfonyl chloride group, which imparts high reactivity and versatility in chemical reactions. This distinguishes it from similar compounds that lack this functional group.

Properties

IUPAC Name

5-chloro-2-(cyclopropylmethoxy)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2O3S/c11-8-3-4-9(15-6-7-1-2-7)10(5-8)16(12,13)14/h3-5,7H,1-2,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGDHGWUESHPVFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=C(C=C2)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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